Product packaging for 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one(Cat. No.:CAS No. 90251-23-3)

2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one

Cat. No.: B3058575
CAS No.: 90251-23-3
M. Wt: 145.54
InChI Key: OBDLJTHEFWKHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Context of Heterocyclic Chemistry and Isoxazole (B147169) Derivatives

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are of immense importance as they are core components of numerous natural products, including vitamins, hormones, and alkaloids, as well as a vast array of synthetic pharmaceuticals and agrochemicals. nih.gov

Within this domain, the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a significant scaffold. nih.gov Isoxazole and its derivatives have attracted considerable attention from medicinal chemists due to their wide spectrum of biological activities. rsc.orgresearchgate.netigi-global.com The structural versatility of the isoxazole ring allows it to serve as a building block for new bioactive molecules, and it is a key feature in several commercially available drugs. researchgate.netigi-global.com Research has demonstrated that isoxazole-containing compounds can exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them attractive candidates in drug discovery. rsc.orgontosight.ai The development of novel synthetic strategies to create diverse isoxazole derivatives is a continuing focus of research, aiming to enhance their pharmacological profiles. rsc.org

Significance of α-Halo Ketones as Synthetic Intermediates

α-Halo ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon (the α-position). wikipedia.org These compounds are highly valued in organic synthesis primarily because of their reactivity, which allows them to be transformed into a wide variety of other molecular structures. nih.gov The presence of two electron-withdrawing groups (the carbonyl and the halide) makes the α-hydrogen acidic and the α-carbon electrophilic, rendering the molecule susceptible to various transformations. wikipedia.org

Due to their high reactivity, α-halo ketones are versatile intermediates and building blocks for the synthesis of many classes of compounds, particularly N, S, and O-heterocycles. mdpi.comresearchgate.net They are effective alkylating agents and are key precursors in the synthesis of numerous biologically active molecules and blockbuster pharmaceutical compounds. wikipedia.orgmdpi.comtaylorandfrancis.com The reactions of α-halo ketones are central to several classic organic reactions, including the Favorskii rearrangement and the synthesis of oxazoles, furans, and other heterocycles. wikipedia.orgslideshare.net The development of greener and more effective protocols for synthesizing α-halo ketones has been a significant focus of modern chemical research. mdpi.com

Research Trajectories for 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one and its Congeners

The compound this compound is a bifunctional molecule, integrating the biologically significant isoxazole core with the synthetically versatile α-chloro ketone side chain. While specific research focusing exclusively on this molecule is not extensively documented in readily available literature, its research trajectory can be inferred from the well-established chemistry of its constituent parts.

The primary research interest in this compound would lie in its utility as an intermediate for the synthesis of more complex isoxazole derivatives. The α-chloro ketone moiety serves as a reactive handle for introducing a wide range of substituents and for constructing new ring systems. Key research directions would likely include:

Nucleophilic Substitution Reactions: The chlorine atom is a good leaving group, making the α-carbon a prime target for various nucleophiles. This allows for the synthesis of derivatives containing new C-N, C-O, C-S, and C-C bonds, leading to a diverse library of compounds for biological screening.

Heterocycle Synthesis: α-Halo ketones are well-known precursors for synthesizing a variety of heterocyclic rings. mdpi.comresearchgate.net For instance, reaction with primary amides can yield oxazoles, and reactions with thioamides can produce thiazoles. pharmaguideline.comresearchgate.net Research would explore the use of this compound to construct novel fused or substituted heterocyclic systems built upon the isoxazole framework.

Medicinal Chemistry Applications: Given the broad biological activities associated with the isoxazole nucleus, research would be directed towards synthesizing congeners of this compound and their subsequent derivatives as potential therapeutic agents. nih.govrsc.org By modifying the side chain, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

Data Tables

Table 1: General Properties of Parent Heterocyclic Compounds

Compound Name Formula Molar Mass ( g/mol ) Boiling Point (°C) Key Feature
Isoxazole (1,2-Oxazole) C₃H₃NO 69.06 95 Aromatic 5-membered ring with adjacent O and N atoms. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
2-Acylaminoketones
This compound
2-Chloro-1-(1-chlorocyclopropyl)ethanone
2-Chloro-1-(3-hydroxyphenyl)ethanone
2-Chloro-1-(4-hydroxyphenyl)ethanone
Chloroacetone
Formamide
Isoxazole
Oxazole (B20620)
Phenacyl bromide
Sulfuryl chloride
Thiazoles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2 B3058575 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one CAS No. 90251-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1,2-oxazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDLJTHEFWKHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664075
Record name 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90251-23-3
Record name 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 2 Chloro 1 1,2 Oxazol 3 Yl Ethan 1 One

Reactivity of the α-Chloro Ketone Moiety

The juxtaposition of a carbonyl group and an adjacent (alpha) carbon atom bearing a chlorine atom confers a high degree of reactivity to this part of the molecule. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom makes the α-carbon highly susceptible to nucleophilic attack and the carbonyl carbon prone to addition reactions.

The α-carbon in 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one is electrophilic, making it a prime target for nucleophiles. This reactivity facilitates nucleophilic substitution reactions, typically following an SN2 mechanism, where the chlorine atom acts as a leaving group. wikipedia.orgchemhelpasap.com This reaction is fundamental to the utility of α-halo ketones as building blocks in organic synthesis.

A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include amines, thiols, azides, and carbanions. For instance, the reaction with nitrogen nucleophiles like 1,2,4-triazole (B32235) can yield N-alkylated products, a key step in the synthesis of certain fungicides. The reaction conditions for such substitutions are generally mild, often proceeding at moderate temperatures in the presence of a base to neutralize the liberated HCl.

Table 1: Example of Nucleophilic Substitution with a Similar α-Chloro Ketone

Reactant A Reactant B Base/Catalyst Solvent Temperature (°C) Time (h) Product Yield (%)
2-chloro-1-(1-chlorocyclopropyl)ethanone 1,2,4-triazole K2CO3 / PEG 1000 Toluene 50 5 98.75

This table illustrates a typical nucleophilic substitution reaction on a structurally related α-chloro ketone, demonstrating the high efficiency of this transformation.

The carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. libretexts.org

Reduction: The ketone functionality can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the carbonyl group to a hydroxyl group to form 2-chloro-1-(1,2-oxazol-3-yl)ethan-1-ol. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is often chemoselective, leaving other functional groups in the molecule intact. bohrium.com Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) is another method to achieve this reduction. acs.orglibretexts.org

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon. masterorganicchemistry.com This reaction forms a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol. However, the presence of the acidic α-proton and the reactive α-chloro position can lead to side reactions like enolization or rearrangement, which may complicate the outcome. acs.orgacs.org

In the presence of a strong base, α-chloro ketones that have an acidic proton on the opposite α'-carbon can undergo the Favorskii rearrangement. For this compound, the α'-carbon is part of the isoxazole (B147169) ring and lacks protons, meaning the classic Favorskii rearrangement mechanism is not possible.

However, α-halo ketones lacking α'-hydrogens can still undergo a related transformation known as the quasi-Favorskii or semi-benzilic acid rearrangement. In this pathway, a nucleophile (like a hydroxide (B78521) or alkoxide ion) first attacks the carbonyl carbon. This is followed by a 1,2-migration of the isoxazole ring to the α-carbon, which displaces the chloride ion. This rearrangement results in the formation of a carboxylic acid derivative. The specific product depends on the nucleophile used; for example, using sodium hydroxide would yield a sodium isoxazolylacetate salt, while sodium methoxide (B1231860) would produce a methyl isoxazolylacetate ester.

The chlorine atom can be removed through reductive dehalogenation, converting the α-chloro ketone to the corresponding parent ketone, 1-(1,2-oxazol-3-yl)ethan-1-one. This process involves the reduction of the carbon-chlorine bond. wikipedia.org

Several reagents can accomplish this transformation. A common method involves the use of zinc dust in a protic solvent like acetic acid or aqueous ammonium (B1175870) chloride. wikipedia.orgsemanticscholar.orgresearchgate.net The zinc metal acts as a two-electron reducing agent, forming a zinc enolate intermediate which is then protonated to give the dehalogenated ketone. wikipedia.org Other methods include the use of samarium(II) iodide or catalytic hydrogenation under specific conditions that favor cleavage of the C-Cl bond over reduction of the ketone.

Utility as a Precursor in Heterocyclic Synthesis

The bifunctional nature of this compound, possessing two electrophilic centers, makes it an excellent starting material for the construction of various heterocyclic rings.

One of the most significant applications of α-halo ketones is in the Hantzsch thiazole (B1198619) synthesis. wikipedia.orgchemhelpasap.com This reaction involves the condensation of an α-halo ketone with a thioamide or a related compound.

Thiazole Synthesis: The reaction of this compound with a thioamide (R-C(S)NH₂) leads to the formation of a 2,4-disubstituted thiazole. The isoxazole moiety would be at the 4-position of the newly formed thiazole ring. The mechanism begins with the thioamide's sulfur atom acting as a nucleophile, attacking the α-carbon and displacing the chloride. chemhelpasap.com The resulting intermediate then undergoes an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

2-Aminothiazole (B372263) Synthesis: A widely used variation of this synthesis employs thiourea (B124793) in place of a thioamide to produce 2-aminothiazoles. organic-chemistry.org The reaction of this compound with thiourea proceeds through a similar mechanism to afford 4-(1,2-oxazol-3-yl)thiazol-2-amine. These reactions are often carried out in a protic solvent like ethanol (B145695) and may be facilitated by conventional heating or microwave irradiation to reduce reaction times and improve yields. nih.govmdpi.com

Table 2: Hantzsch Synthesis of 2-Aminothiazoles using an α-Chloro Ketone

α-Chloro Ketone Thio-Component Solvent Conditions Product
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone N-phenylthiourea Methanol Microwave, 120°C, 15 min N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine
2-bromoacetophenone Thiourea Methanol Heat, 100°C, 30 min 2-amino-4-phenylthiazole

This table provides examples of the Hantzsch synthesis using different α-halo ketones to produce 2-aminothiazole derivatives, illustrating the general applicability of the method. chemhelpasap.comnih.gov

Pyrrole (B145914) Synthesis (e.g., Hantzsch Pyrrole Synthesis)

The Hantzsch pyrrole synthesis is a classic multi-component reaction that constructs the pyrrole ring by condensing an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.org In this context, this compound serves as the requisite α-haloketone component.

The reaction mechanism initiates with the formation of an enamine from the β-ketoester and ammonia (or a primary amine). This enamine then acts as a nucleophile, attacking the α-carbon of this compound, displacing the chloride. Subsequent intramolecular cyclization via attack on the ketone carbonyl, followed by dehydration, yields the final aromatic pyrrole ring substituted with the 1,2-oxazol-3-yl group. wikipedia.org This pathway provides a straightforward route to highly functionalized pyrroles, which are important scaffolds in medicinal chemistry. wikipedia.orgnih.gov

Table 1: Hantzsch Pyrrole Synthesis using this compound

Reactant A Reactant B Amine Source Resulting Pyrrole Product
This compound Ethyl acetoacetate Ammonia Ethyl 2-methyl-5-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylate
This compound Methyl acetoacetate Methylamine Methyl 1,2-dimethyl-5-(1,2-oxazol-3-yl)-1H-pyrrole-3-carboxylate

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in synthetic chemistry. The α-chloro-ketone functionality of this compound is an ideal electrophilic partner for a variety of annulation strategies. For instance, in reactions analogous to the Robinson annulation, it can react with cyclic enolates or enamines. wikipedia.org

A typical pathway involves an initial nucleophilic substitution of the chloride by an enolate, followed by an intramolecular condensation (like an aldol (B89426) reaction) to close the ring. This sequence can be used to construct six-membered rings fused to other cyclic systems. While direct fusion to the isoxazole ring is less common via this side chain, the chloroacetyl group can be used to build new heterocyclic rings adjacent to the isoxazole, leading to complex polycyclic architectures. For example, reaction with a suitable dinucleophile, such as 2-aminothiophenol, could lead to the formation of a benzodiazepine (B76468) or related fused system.

Derivatization to Other Oxazole-Containing Heterocycles

The high reactivity of the α-chloro-ketone group towards nucleophiles allows for straightforward derivatization of this compound. This is one of the most common transformation pathways for this class of compounds, enabling the attachment of various other heterocyclic moieties.

Simple nucleophilic substitution of the chloride atom can introduce a wide range of functional groups and heterocyclic rings. For example, reaction with thiourea followed by cyclization is a well-established method for the synthesis of aminothiazoles. Similarly, reaction with substituted hydrazines can lead to the formation of pyrazole (B372694) or pyridazinone rings. These reactions significantly expand the chemical space accessible from this starting material, creating new molecules with potentially diverse biological activities.

Table 2: Derivatization via Nucleophilic Substitution

Nucleophile Reagent Example Resulting Heterocyclic Product
Thiourea Thiourea 2-Amino-4-(1,2-oxazol-3-yl)-1,3-thiazole
Substituted Amine Piperidine 2-Piperidin-1-yl-1-(1,2-oxazol-3-yl)ethan-1-one
Azide Sodium Azide 2-Azido-1-(1,2-oxazol-3-yl)ethan-1-one

Reactivity and Functionalization of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a resistance to electrophilic attack and a susceptibility to nucleophilic attack (especially ring-opening), which is often facilitated by the weak N-O bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole (B20620) Nucleus

Electrophilic Substitution: The isoxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. chempedia.info Reactions like nitration or halogenation require harsh conditions and often result in low yields, unless the ring is activated by electron-donating substituents. When substitution does occur, it is typically directed to the C4 position.

Nucleophilic Substitution: Unsubstituted isoxazoles are resistant to direct nucleophilic attack. However, the presence of a good leaving group on the ring allows for nucleophilic aromatic substitution to occur. More commonly, functionalization is achieved via metallation. The acidity of the ring protons follows the order C5 > C4 > C3. Deprotonation at the C5 position with a strong base (e.g., n-butyllithium) generates an organolithium species that can react with various electrophiles to introduce substituents regioselectively.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Direct Arylation, Alkenylation)

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become invaluable for the functionalization of heterocyclic rings, including isoxazole. bsu.byresearchgate.net

Direct C-H Arylation: This powerful technique allows for the formation of carbon-carbon bonds directly from a C-H bond, avoiding the pre-functionalization required in traditional cross-coupling reactions. Palladium-catalyzed direct arylation of isoxazoles with aryl halides has been shown to occur selectively at the C5 position. nih.gov This method provides an efficient route to 5-arylisoxazoles.

Traditional Cross-Coupling: For coupling at other positions, traditional methods like the Suzuki, Stille, and Sonogashira reactions are employed. nih.govresearchgate.net These require the synthesis of a pre-functionalized isoxazole, such as a halo-isoxazole (e.g., 4-iodoisoxazole) or an isoxazole-boronic acid. These reactions are highly versatile and allow for the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups at specific positions on the isoxazole ring. nih.govresearchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions of Isoxazoles

Reaction Type Isoxazole Substrate Coupling Partner Catalyst System (Example) Product Type
Direct C-H Arylation 3-Substituted Isoxazole Aryl Iodide Pd(OAc)₂ / Ligand 3-Substituted-5-aryl-isoxazole
Suzuki Coupling 4-Iodoisoxazole Arylboronic Acid Pd(PPh₃)₄ / Base 4-Aryl-isoxazole
Sonogashira Coupling 4-Iodoisoxazole Terminal Alkyne PdCl₂(PPh₃)₂ / CuI / Base 4-Alkynyl-isoxazole

Ring-Opening and Rearrangement Pathways of Oxazoles

A defining characteristic of the isoxazole ring is its propensity to undergo ring-opening and rearrangement reactions, primarily due to the labile N-O bond. wikipedia.org These transformations can be initiated by various means, including reduction, base catalysis, or photolysis.

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) readily cleaves the N-O bond, leading to the formation of β-aminoenones. This is a synthetically useful transformation that converts the heterocyclic system into a versatile acyclic intermediate.

Base-Induced Ring Opening: In the presence of a base, isoxazoles lacking a substituent at the C3 position can undergo ring scission to form a cyano-ketone intermediate. researchgate.net This reactivity highlights the importance of the substitution pattern on the stability of the ring.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate. wikipedia.org This photochemical transformation provides a pathway to interconvert these two isomeric five-membered heterocyclic systems. Additionally, other complex rearrangements, such as the Boulton–Katritzky rearrangement, can occur in fused isoxazole systems under thermal or basic conditions. beilstein-journals.org

Advanced Research Applications and Methodological Considerations

Catalytic Approaches in Synthesis and Transformation

Catalysis offers a powerful toolkit for the precise and efficient manipulation of chemical structures. For a molecule such as 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one, which possesses multiple reactive sites—namely the α-chloro ketone moiety and the isoxazole (B147169) ring—catalytic methods are instrumental for selective functionalization.

Organocatalysis has emerged as a robust strategy for constructing chiral molecules, avoiding the use of often toxic and expensive metals. In the context of this compound, the α-chloro position is a key site for stereoselective transformations. While direct research on this specific substrate is limited, analogous studies on α-chloroaldehydes demonstrate the potential of this approach. For instance, the enantioselective fluorination of racemic α-chloroaldehydes using a chiral organocatalyst can proceed with high enantioselectivity. beilstein-journals.org This process often involves a kinetic resolution, where one enantiomer of the starting material reacts faster than the other, allowing for the separation of enantiomerically enriched substrate and product. beilstein-journals.org Such principles could be applied to this compound for asymmetric alkylations, aminations, or other nucleophilic substitutions at the α-carbon, yielding chiral building blocks valuable in medicinal chemistry.

Transition metals are widely used to catalyze a vast array of chemical transformations, including cross-coupling and C-H functionalization reactions. strath.ac.uk

Palladium (Pd): Palladium catalysis is particularly effective for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom in this compound makes it a suitable substrate for various cross-coupling reactions. A notable analogous transformation is the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides to synthesize substituted oxindoles. organic-chemistry.org This reaction demonstrates the ability of a palladium catalyst to mediate the formation of a new ring by coupling the enolate of the α-chloro-carbonyl with an aromatic C-H bond. organic-chemistry.org This suggests that this compound could undergo similar palladium-catalyzed reactions, either for intramolecular cyclizations or for intermolecular cross-coupling with boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination).

Copper (Cu): Copper catalysts are renowned for their efficiency, low cost, and versatile applications, especially in the synthesis of nitrogen-containing heterocycles. nsf.gov The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of copper's utility in creating complex molecules like 1,2,3-triazoles efficiently and with high regioselectivity. nsf.govresearchgate.net For this compound, copper catalysts could be employed in coupling reactions to replace the chlorine atom or to modify the isoxazole ring.

Gold (Au): Gold catalysis has gained prominence for its unique ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. While direct applications involving an α-chloro ketone are less common, gold catalysts could be used to functionalize derivatives of this compound where an alkyne or other unsaturated moiety has been introduced.

Catalyst TypePotential ReactionReactant PartnerPotential Product
PalladiumSuzuki CouplingAr-B(OH)₂2-Aryl-1-(1,2-oxazol-3-yl)ethan-1-one
PalladiumSonogashira CouplingR-C≡CH2-Alkynyl-1-(1,2-oxazol-3-yl)ethan-1-one
CopperUllmann CondensationR₂NH2-(Dialkylamino)-1-(1,2-oxazol-3-yl)ethan-1-one
GoldAlkyne Hydration (on a derivative)H₂ODicarbonyl compound

Green Chemistry Principles and Sustainable Synthetic Methodologies

Applying green chemistry principles to the synthesis and transformation of this compound is crucial for developing environmentally benign and economically viable processes.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute significantly to chemical waste. Solvent-free reactions, often facilitated by mechanochemistry (e.g., ball milling) or ultrasonic irradiation, offer a compelling alternative. For example, the synthesis of azo dyes has been efficiently achieved through ball milling under solvent-free conditions, leading to high yields and simplified purification. researchgate.net Similarly, the synthesis of certain chalcones is accelerated using ultrasound in the presence of a solid catalyst, providing an eco-friendly route that minimizes solvent usage. researchgate.net These methodologies could be adapted for the synthesis of this compound or its derivatives, reducing waste and potentially improving reaction efficiency. rroij.com

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.org ILs can act as both the solvent and catalyst in chemical reactions, enhancing reaction rates and selectivity. rsc.orgmdpi.com The synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, has been successfully demonstrated in ionic liquids, which often allows for easy separation of the product and recycling of the catalytic medium. nih.govresearchgate.net Employing an ionic liquid as the reaction medium for transformations involving this compound could offer significant environmental benefits over traditional organic solvents.

ParameterConventional Method (e.g., in Toluene)Green Method (e.g., in an Ionic Liquid)
Solvent VolatilityHighNegligible rsc.org
Solvent RecyclabilityDifficult, requires distillationHigh, often by simple extraction researchgate.net
Reaction ConditionsOften requires high temperaturesCan enhance reactivity at lower temperatures
Environmental ImpactGenerates VOCsReduces air pollution, lower waste mdpi.com

Photochemical and electrochemical methods represent advanced green synthetic strategies that use light or electricity, respectively, to drive chemical reactions. These techniques often operate under mild conditions and can offer unique reactivity pathways that are inaccessible through thermal methods. Electrochemical synthesis, in particular, avoids the need for stoichiometric chemical oxidants or reductants, replacing them with electrons from a power source. A sustainable and scalable electrochemical protocol has been developed for the synthesis of 2,1-benzisoxazoles through the cathodic reduction of nitro arenes. nih.gov This demonstrates the power of electrochemistry in constructing isoxazole-related structures. Such an approach could be envisioned for the synthesis of the 1,2-oxazole core of the target compound or for the selective reduction of the chloro-ethanone side chain under environmentally benign conditions.

Computational Chemistry and Spectroscopic Elucidation in Investigating Reactivity and Structure

Modern chemical research relies heavily on the synergy between theoretical calculations and experimental data to build a comprehensive understanding of molecular behavior. Computational models can predict electronic properties and reaction energetics, while sophisticated spectroscopic and crystallographic methods provide tangible confirmation of the theoretical findings.

For this compound, theoretical studies would focus on the electrophilic centers—namely the carbonyl carbon and the carbon bearing the chlorine atom—and the nucleophilic sites, including the nitrogen and oxygen atoms of the isoxazole ring. DFT calculations can be used to model the molecule's frontier molecular orbitals (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. Furthermore, by simulating the reaction pathways for nucleophilic substitution at the α-carbon, researchers can calculate the activation energies and geometries of the transition states involved. This information is critical for understanding the kinetics and thermodynamics of reactions, such as the synthesis of more complex heterocyclic systems using the α-haloketone as a building block. nih.gov

Molecular electrostatic potential (MEP) maps are another valuable output of these studies, providing a visual representation of the charge distribution and highlighting regions of positive or negative potential, which are indicative of reactivity hotspots. ingentaconnect.combenthamdirect.com

Table 1: Key Parameters from Theoretical Studies and Their Significance

Computational MethodCalculated ParameterSignificance for this compound
Density Functional Theory (DFT)Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms, including bond lengths and angles.
DFT/Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule.
DFT/Molecular Electrostatic Potential (MEP)Electron Density DistributionVisually identifies electrophilic and nucleophilic sites, predicting reactivity. ingentaconnect.combenthamdirect.com
Transition State Theory (e.g., QST2/QST3)Activation Energy (Ea)Quantifies the energy barrier for a chemical reaction, determining its rate.

While computational methods offer predictive power, experimental verification is paramount. Advanced spectroscopic techniques provide definitive structural confirmation and can be used to monitor the progress of reactions in real-time.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules. chemistnotes.comharvard.edu For this compound, standard one-dimensional ¹H and ¹³C NMR spectra may present challenges due to signal overlap or complex splitting patterns. 2D-NMR experiments overcome these limitations. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy) would be used to establish connectivity between adjacent protons. This would confirm the presence of the -CH₂Cl group and identify its coupling to any adjacent protons, as well as mapping the proton-proton correlations within the isoxazole ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms. This experiment is crucial for assigning the ¹³C signals of the isoxazole ring and the chloroacetyl moiety, providing a complete and unambiguous map of the molecule's carbon-hydrogen framework. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. researchgate.net For this compound (C₅H₄ClNO₂), HRMS would be used to confirm this exact formula by matching the experimental mass to the theoretical mass with a high degree of precision (typically within a few parts per million). rsc.org This technique is essential for verifying the identity of a newly synthesized compound and distinguishing it from potential isomers or byproducts.

Table 2: Expected Spectroscopic Data for Structural Confirmation

TechniqueExpected ObservationInformation Gained
¹H-¹H COSYCross-peaks between protons on adjacent atoms.Confirms the proton connectivity and spin systems within the molecule.
HSQCCross-peaks correlating specific ¹H and ¹³C nuclei.Unambiguously assigns which protons are attached to which carbon atoms. youtube.com
HRMS (ESI-TOF)A precise mass-to-charge ratio matching the theoretical value.Confirms the elemental composition and molecular formula of the compound. rsc.org

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. tandfonline.comjlu.edu.cn This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. nih.gov

For this compound, an X-ray crystal structure would provide unequivocal proof of its constitution and connectivity. tandfonline.com It would also reveal the molecule's preferred conformation in the solid state, including the relative orientation of the isoxazole ring and the chloroacetyl side chain. Furthermore, the analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern the supramolecular architecture and can influence the material's physical properties. This detailed structural information is invaluable for validating computational models and understanding structure-activity relationships. researchgate.net

Table 3: Information Derived from X-ray Crystallography

Crystallographic ParameterDescriptionSignificance
Unit Cell DimensionsThe size and angles of the basic repeating unit of the crystal lattice. nih.govFundamental data for crystal identification and analysis.
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between adjacent bonds.Confirms the molecular geometry and can indicate bond order and strain.
Torsion AnglesThe dihedral angle between planes defined by four connected atoms.Defines the molecular conformation and reveals rotational preferences.
Intermolecular InteractionsAnalysis of non-covalent forces (e.g., hydrogen bonds, π-π stacking) between molecules in the crystal.Explains the crystal packing and influences physical properties like melting point.

Future Research Directions and Unexplored Potential of 2 Chloro 1 1,2 Oxazol 3 Yl Ethan 1 One

Development of Novel and Efficient Synthetic Routes

While specific synthetic routes for 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one are not extensively documented in publicly available literature, its synthesis can be envisioned through the adaptation of established methods for preparing α-chloroketones and isoxazoles. Future research could focus on developing novel and more efficient synthetic pathways that are both high-yielding and scalable.

One promising approach involves the 1,3-dipolar cycloaddition of nitrile oxides with chloroalkynes. nih.govnih.gov This method is a fundamental strategy for constructing the isoxazole (B147169) ring. Research could be directed towards optimizing reaction conditions, such as solvent, temperature, and catalysts, to improve regioselectivity and yield. Another avenue for exploration is the use of micro-assistance in these cycloaddition reactions, which has been shown to accelerate reaction times and improve yields for other isoxazole derivatives. nih.gov

Furthermore, direct chlorination of a precursor ketone, 1-(1,2-oxazol-3-yl)ethan-1-one, could be investigated. While conceptually straightforward, this method can sometimes lead to mixtures of mono- and di-chlorinated products. Future studies could explore the use of novel chlorinating agents or catalyst systems to enhance the selectivity of this transformation. The development of an environmentally benign procedure, perhaps under ultrasound irradiation and without a catalyst, could also be a valuable research direction. nih.gov

Discovery of New Reactivity Profiles and Cascade Reactions

The dual functionality of this compound, namely the electrophilic carbonyl carbon and the reactive carbon-chlorine bond, makes it a prime candidate for exploring new reactivity profiles and designing cascade reactions. The α-chloroketone moiety is a well-known precursor for a variety of chemical transformations. nih.gov

Future research could focus on its reactions with various nucleophiles to construct new heterocyclic systems. For instance, reaction with thioamides or ureas could lead to the formation of thiazole (B1198619) or imidazole (B134444) rings, respectively. The isoxazole ring itself can participate in various transformations, including ring-opening reactions under reductive or basic conditions, which could be exploited in tandem with reactions at the α-chloroketone site to generate complex linear or cyclic products.

A particularly interesting area for future investigation would be the development of one-pot cascade reactions. For example, a sequential nucleophilic substitution at the α-chloro position followed by an intramolecular cyclization onto the isoxazole ring or a substituent could provide rapid access to novel fused heterocyclic scaffolds. The exploration of metal-catalyzed cross-coupling reactions at the C-Cl bond could also unveil new synthetic possibilities.

Design and Synthesis of Complex Molecular Architectures

The potential of this compound as a versatile building block for the synthesis of more complex molecular architectures is significant. The isoxazole core is a recognized pharmacophore found in numerous biologically active compounds. nih.gov

Future research efforts could be directed towards utilizing this compound in the synthesis of novel analogues of known drugs or in the creation of entirely new molecular scaffolds for drug discovery. For example, the α-chloroketone handle allows for the straightforward introduction of various side chains and functional groups through nucleophilic substitution, which could be used to modulate the biological activity of the resulting molecules.

Moreover, the isoxazole ring can be a precursor to other functional groups. For instance, reductive cleavage of the N-O bond can unmask a β-amino ketone, a valuable intermediate for the synthesis of various nitrogen-containing heterocyles. This latent functionality, combined with the reactivity of the chloro-ketone, could be strategically employed in the total synthesis of complex natural products or their analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from batch to continuous flow processing offers numerous advantages, including improved safety, higher reproducibility, and the potential for telescoped reactions. The synthesis and derivatization of this compound are well-suited for integration with flow chemistry and automated synthesis platforms.

Future research could focus on developing continuous flow methods for the synthesis of the title compound itself. This could involve pumping solutions of the starting materials through a heated reactor coil, potentially packed with a solid-supported catalyst, to achieve rapid and efficient conversion. Such a system would also allow for the safe handling of potentially hazardous reagents and intermediates.

Furthermore, an automated platform could be designed to perform a library synthesis of derivatives of this compound. A flow reactor could be connected to a liquid handler that would introduce a variety of nucleophiles into the reaction stream, allowing for the rapid generation of a diverse set of compounds for biological screening. This approach would significantly accelerate the drug discovery process by enabling high-throughput synthesis and screening. The integration of in-line purification and analysis techniques would further enhance the efficiency of such an automated system.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the oxazole ring (e.g., oxazole proton resonances at δ 8.1–8.3 ppm) and the chloroacetyl group (carbonyl carbon at ~200 ppm).
  • IR Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm1^{-1}) and C-Cl bond (~550–750 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight (145.55 g/mol) via high-resolution MS (HRMS) and fragmentation patterns.
  • Elemental Analysis : Validate purity by comparing experimental and theoretical C, H, N, and Cl percentages .

Q. What synthetic routes are viable for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 3-oxazolecarboxylic acid with thionyl chloride (SOCl2_2) to form the acyl chloride intermediate, followed by Friedel-Crafts acylation.
  • Direct Chlorination : Chlorinate 1-(1,2-oxazol-3-yl)ethan-1-one using Cl2_2 or N-chlorosuccinimide (NCS) under controlled conditions.
  • Cross-Coupling : Utilize palladium-catalyzed reactions to introduce the chloroacetyl group to the oxazole ring.
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., dichloromethane or THF) to avoid side reactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL or SHELXT to refine twinned crystals by testing for pseudo-merohedral twinning and applying HKLF 5 format for data integration .
  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Validation Tools : Employ PLATON or OLEX2 to check for missed symmetry, disorder, or hydrogen-bonding inconsistencies. Cross-validate with DFT-optimized structures .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. chloro group).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF enhance nucleophilic attack).
  • Transition State Analysis : Use Gaussian or ORCA to model SN2^2 pathways and energy barriers. Compare with experimental kinetic data .

Q. How does the electronic structure of the oxazole ring influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Conduct UV-Vis or 1H^1H-NMR stability assays in buffered solutions (pH 1–14).
  • DFT Calculations : Analyze proton affinity of the oxazole nitrogen and chloroacetyl group.
  • Degradation Pathways : Identify hydrolytic products (e.g., oxazole ring opening) via LC-MS or X-ray photoelectron spectroscopy (XPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(1,2-oxazol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.